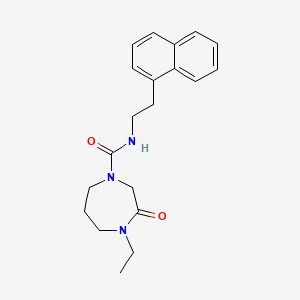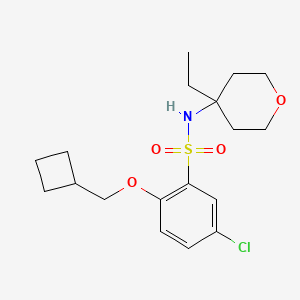![molecular formula C20H22N2O3 B6771875 2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione](/img/structure/B6771875.png)
2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione is a complex organic compound that belongs to the class of benzazepines Benzazepines are heterocyclic compounds containing a seven-membered ring fused to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione typically involves multiple steps, including the formation of the benzazepine ring and subsequent functionalization. One common method involves the acylation of 3-phenylpropan-1-amine with methyl chloroformate, followed by cyclization using trifluoromethanesulfonic acid (CF3SO3H) . Another approach includes the reductive rearrangement of oximes in the presence of boron trifluoride diethyl etherate (BF3·OEt2) and a boron hydride-dimethyl sulfide complex .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Its unique properties may be exploited in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on its binding affinity and the nature of the target. Detailed studies on its binding modes and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzazepines: These compounds have a similar core structure but differ in the position of the benzene ring attachment.
2-Benzazepines: Similar to 1-benzazepines but with variations in the substitution pattern.
3-Benzazepines: Another isomeric form with distinct biological activities.
Uniqueness
What sets 2-[2-(2,3-Dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione apart is its specific substitution pattern and the presence of the hexahydroisoindole moiety. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[2-(2,3-dihydro-1-benzazepin-1-yl)-2-oxoethyl]-3a,4,5,6,7,7a-hexahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c23-18(21-12-6-5-8-14-7-1-4-11-17(14)21)13-22-19(24)15-9-2-3-10-16(15)20(22)25/h1,4-5,7-8,11,15-16H,2-3,6,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSMHWUSJNAMBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)CC(=O)N3CCC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[7-(5-ethyl-1,3-oxazole-4-carbonyl)-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N,N-dimethylacetamide](/img/structure/B6771793.png)
![2-[(2-cyclopropylphenyl)methylsulfonyl]-N-(2-methylcyclohexyl)propanamide](/img/structure/B6771800.png)
![N,N-dimethyl-2-[7-[(2-methylpyrazol-3-yl)methyl]-3-oxo-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide](/img/structure/B6771820.png)
![N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl)-3-(trifluoromethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B6771830.png)

![3-[(5-Tert-butyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[(2,4-difluorophenyl)methyl]piperidin-2-one](/img/structure/B6771837.png)
![N-[[6-(2,6-dimethylmorpholin-4-yl)pyridin-3-yl]methyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771842.png)
![2,2-dimethyl-N-[(2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]-3-(trifluoromethyl)pyrrolidine-1-carboxamide](/img/structure/B6771847.png)
![4-[1-[1-(1-cyclohexyltetrazol-5-yl)ethyl]-3,6-dihydro-2H-pyridin-4-yl]phenol](/img/structure/B6771859.png)
![N-[(3,4-diethyl-6-oxo-1H-pyridazin-5-yl)methyl]-4,4-diethylazepane-1-carboxamide](/img/structure/B6771864.png)
![1-[2-[4-(1-Oxaspiro[4.5]decan-2-ylmethyl)piperazin-1-yl]-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B6771870.png)
![N-[2-[cyclohexyl(methyl)amino]ethyl]-6-methylpyridazine-4-carboxamide](/img/structure/B6771876.png)

![6-methyl-N-[4-[[methyl-(6-methylpyridazine-4-carbonyl)amino]methyl]cyclohexyl]pyridazine-4-carboxamide](/img/structure/B6771882.png)
